molecular formula C23H22N2O5S2 B2889020 Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 895785-86-1

Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2889020
CAS No.: 895785-86-1
M. Wt: 470.56
InChI Key: LABLOYRYZCUTAH-UHFFFAOYSA-N
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Description

Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core, a 3,4-dimethoxyphenyl substituent at the 3-position, and a benzyl ester-linked thioacetate group. This structure is characteristic of kinase inhibitors and enzyme modulators, where the thioacetate moiety may enhance solubility or act as a prodrug.

Properties

IUPAC Name

benzyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-28-18-9-8-16(12-19(18)29-2)25-22(27)21-17(10-11-31-21)24-23(25)32-14-20(26)30-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABLOYRYZCUTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 3-Position Ester Group Molecular Weight Key Hypothesized Effects
Target Compound 3,4-Dimethoxyphenyl Benzyl ester ~428.5* Enhanced solubility due to methoxy groups; benzyl ester may act as a prodrug .
Benzyl 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate () Phenethyl Benzyl ester ~438.5* Increased lipophilicity for membrane penetration; reduced polarity .
Ethyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate () 4-Trifluoromethoxyphenyl Ethyl ester ~446.4* Improved metabolic stability due to electron-withdrawing CF₃O group; lower ester lability .
2-((3-Benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide () Benzyl Acetamide-thiazole 430.6 Thiazole group may enhance kinase binding; higher molecular weight affects bioavailability .

*Calculated based on molecular formulas.

Key Observations:
  • 3,4-Dimethoxyphenyl vs. In contrast, the trifluoromethoxy group in introduces steric bulk and electron-withdrawing effects, which may enhance metabolic resistance but reduce solubility .
  • Benzyl vs. Ethyl Ester (): Benzyl esters (target compound, ) are more lipophilic and prone to enzymatic hydrolysis, releasing active carboxylic acids in vivo. Ethyl esters () may exhibit slower hydrolysis rates, prolonging circulation time .
  • Acetamide-Thiazole Modification (): The thiazole ring in ’s compound could facilitate hydrogen bonding with target enzymes, improving selectivity for kinases or proteases .

ADMET Considerations

  • Ethyl esters () offer slower hydrolysis, improving safety profiles .
  • Solubility: The 3,4-dimethoxyphenyl group enhances water solubility compared to non-polar substituents (e.g., phenethyl in ), aiding oral bioavailability .
  • Metabolic Stability : Electron-withdrawing groups (e.g., CF₃O in ) reduce cytochrome P450-mediated oxidation, extending half-life .

Biological Activity

Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a complex organic compound with potential biological activities. This article provides an in-depth analysis of its biological activity based on available research findings and data.

  • Molecular Formula : C23_{23}H23_{23}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 469.6 g/mol
  • CAS Number : 877656-00-3

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The thieno[3,2-d]pyrimidine moiety is known for its role in modulating kinase activity and influencing cell signaling pathways involved in cancer and neurodegenerative diseases.

Inhibition of Kinases

Research indicates that compounds similar to this compound can inhibit specific kinases such as FLT3 (Feline McDonough Sarcoma-like Tyrosine Kinase 3), which is implicated in hematopoiesis and certain types of leukemia. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds. For instance:

  • Cell Line Studies : Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines including HepG2 (liver cancer), NCI-H661 (lung cancer), and KB (oral cancer). These studies suggest that the compound may exhibit similar properties .
  • Mechanistic Insights : The compound's ability to induce apoptosis through the activation of caspase pathways has been observed in related thieno[3,2-d]pyrimidine derivatives .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate:

  • Inhibition of Bacterial Growth : Similar compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli using disk diffusion methods .

Case Studies

  • Study on Antitumor Activity : A study involving a series of thieno[3,2-d]pyrimidine derivatives reported that compounds structurally related to this compound exhibited significant antitumor activity against multiple human tumor cell lines. The structure–activity relationship (SAR) highlighted the importance of the thienopyrimidine core for biological efficacy .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds revealed that they were effective against various pathogens at low MIC values (Minimum Inhibitory Concentration), indicating a potential for development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate, and how is the reaction progress monitored?

  • Methodology :

  • Step 1 : Condensation of thieno[3,2-d]pyrimidine precursors with substituted thiols (e.g., benzyl thioacetate derivatives) under basic conditions (e.g., triethylamine in DMF) .

  • Step 2 : Cyclization via nucleophilic substitution at the pyrimidine ring’s 2-position, facilitated by controlled heating (60–80°C) .

  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC for intermediate purity checks. Final product characterization uses 1H^1 \text{H}-NMR (δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

    • Data Table : Example NMR Assignments
Proton GroupChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H7.2–8.1Multiplet4H
Methoxy (-OCH3_3)3.8–3.9Singlet6H
Thioacetate (-SCH2_2)4.1–4.3Triplet2H

Q. What biological activities are reported for this compound, and what assay protocols are used?

  • Findings :

  • Anticancer Activity : IC50_{50} values of 1.2–5.8 µM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines via MTT assays .
  • Enzyme Inhibition : Inhibits dihydrofolate reductase (DHFR) with KiK_i = 0.45 µM, measured via spectrophotometric NADPH oxidation .
    • Protocol :
  • MTT Assay : Cells treated with 0.1–100 µM compound for 48 hrs, followed by formazan quantification at 570 nm .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what are critical reaction parameters?

  • Optimization Strategies :

  • Solvent Selection : DMF enhances solubility of aromatic intermediates compared to THF, improving yield by ~20% .

  • Temperature Control : Cyclization at 70°C minimizes side-product formation (e.g., dimerization) .

  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates thioester formation, reducing reaction time from 12 hrs to 6 hrs .

    • Data Table : Yield Optimization Under Different Conditions
SolventTemp (°C)CatalystYield (%)Purity (HPLC)
DMF70None6895%
DMF70DMAP8297%
THF70None4889%

Q. What structure-activity relationship (SAR) insights exist for modifying the 3,4-dimethoxyphenyl moiety?

  • SAR Findings :

  • Methoxy Substitution : Replacing 3,4-dimethoxy with electron-withdrawing groups (e.g., nitro) reduces anticancer activity (IC50_{50} > 10 µM), while bulkier substituents (e.g., benzyloxy) improve DHFR binding .
  • Ring Saturation : Hydrogenation of the tetrahydrothieno ring increases metabolic stability but reduces solubility .

Q. How can contradictions in biological data (e.g., varying IC50_{50} values) be resolved?

  • Analytical Approach :

  • Assay Standardization : Control for cell passage number and serum concentration (e.g., 10% FBS vs. 5% FBS alters compound uptake) .
  • Metabolite Interference : Use LC-MS to verify compound stability in cell culture media; degradation products may skew results .

Q. What advanced spectroscopic methods are used to confirm the compound’s solid-state properties?

  • Techniques :

  • DSC/TGA : Melting point (mp) = 218–220°C; thermal decomposition above 250°C .
  • X-ray Crystallography : Unit cell parameters (e.g., monoclinic system, space group P21/cP2_1/c) resolve stereochemical ambiguities in the thienopyrimidine core .

Methodological Guidelines

  • Synthesis Reproducibility : Always pre-dry solvents (e.g., DMF over molecular sieves) to prevent hydrolysis of thioester intermediates .
  • Biological Assay Validation : Include positive controls (e.g., methotrexate for DHFR inhibition) and validate cell line authenticity via STR profiling .

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